![molecular formula C15H20N4O2S B6965812 N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965812.png)
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring a furan ring, a thiazole ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole derivatives. These intermediates are then coupled using appropriate reagents to form the final product. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic uses, such as in the development of new drugs.
Industry: It can be used in the manufacture of materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
N-(furan-2-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide lies in its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-12-16-9-14(22-12)10-18-3-5-19(6-4-18)15(20)17-8-13-2-7-21-11-13/h2,7,9,11H,3-6,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIHKOJYFIOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(CC2)C(=O)NCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
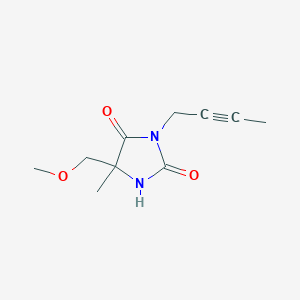
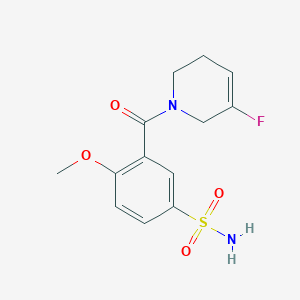
![6-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6965740.png)
![3-hydroxy-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6965748.png)
![2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6965754.png)
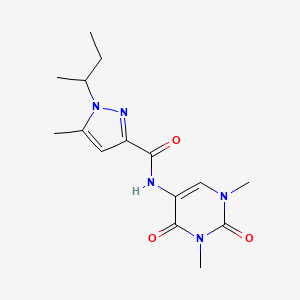
![3-(2-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6965783.png)
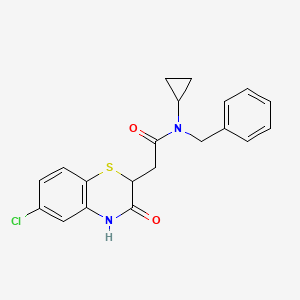
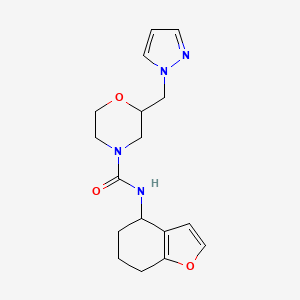
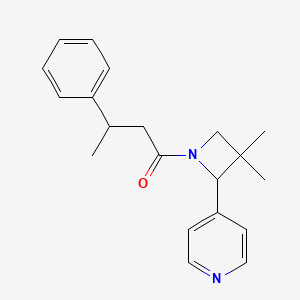
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6965800.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965810.png)

![1-ethyl-3,5-dimethyl-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6965842.png)
